molecular formula C10H9BrF2O2 B1422143 Ethyl 2-(2-bromophenyl)-2,2-difluoroacetate CAS No. 1180536-37-1

Ethyl 2-(2-bromophenyl)-2,2-difluoroacetate

Cat. No.: B1422143
CAS No.: 1180536-37-1
M. Wt: 279.08 g/mol
InChI Key: RTNVPBUMFKGBIX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromophenyl)-2,2-difluoroacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2-bromophenyl)-2,2-difluoroacetate typically involves the following steps:

    Bromination: The starting material, 2-phenylacetic acid, undergoes bromination to introduce a bromine atom at the ortho position of the phenyl ring.

    Fluorination: The brominated intermediate is then subjected to fluorination using a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to introduce the two fluorine atoms.

    Esterification: Finally, the resulting 2-(2-bromophenyl)-2,2-difluoroacetic acid is esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for bromination and fluorination steps, as well as advanced purification techniques such as distillation and recrystallization.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding difluoroethylbenzene derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the ester group can lead to the formation of the corresponding carboxylic acid derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products:

    Substitution: Formation of 2-(2-azidophenyl)-2,2-difluoroacetate or 2-(2-thiocyanatophenyl)-2,2-difluoroacetate.

    Reduction: Formation of 2-(2-bromophenyl)-2,2-difluoroethanol.

    Oxidation: Formation of 2-(2-bromophenyl)-2,2-difluoroacetic acid.

Scientific Research Applications

Ethyl 2-(2-bromophenyl)-2,2-difluoroacetate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Material Science: It is utilized in the preparation of advanced materials with unique properties, such as fluorinated polymers and liquid crystals.

    Biological Studies: The compound is employed in biochemical assays to study enzyme kinetics and inhibition.

Mechanism of Action

The mechanism of action of ethyl 2-(2-bromophenyl)-2,2-difluoroacetate depends on its specific application. In medicinal chemistry, for example, the compound may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Ethyl 2-(2-bromophenyl)-2,2-difluoroacetate can be compared with other similar compounds such as:

    Ethyl 2-(2-chlorophenyl)-2,2-difluoroacetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    Ethyl 2-(2-bromophenyl)-2-fluoroacetate: Contains only one fluorine atom, resulting in altered chemical properties and applications.

    Ethyl 2-(2-bromophenyl)-2,2-dichloroacetate: Substitution of fluorine atoms with chlorine, affecting the compound’s stability and reactivity.

Uniqueness: The unique combination of bromine and fluorine atoms in this compound imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 2-(2-bromophenyl)-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O2/c1-2-15-9(14)10(12,13)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNVPBUMFKGBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682140
Record name Ethyl (2-bromophenyl)(difluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1180536-37-1
Record name Ethyl (2-bromophenyl)(difluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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